Lipophilicity Gain Over Non-Fluorinated Analog: ΔXlogP +0.9 Drives Membrane Permeability Differentiation
The para-CF₃ substituent increases computed lipophilicity by ΔXlogP = +0.9 (27% increase) relative to the unsubstituted phenoxy analog, tert-butyl 4-phenoxypiperidine-1-carboxylate (CAS 155989-69-8), which has XlogP = 3.3 . The target compound's XlogP of 4.2 [1] falls within the optimal range (3–5) for passive blood-brain barrier penetration, whereas the non-fluorinated analog at XlogP 3.3 is below the generally accepted CNS drug-like lower bound, potentially reducing brain exposure in neurological target programs. This difference is material: a ΔlogP of 0.9 corresponds to a theoretical ~8-fold difference in octanol/water partition coefficient, directly impacting in vivo distribution volume.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 4.2 |
| Comparator Or Baseline | tert-Butyl 4-phenoxypiperidine-1-carboxylate (CAS 155989-69-8): XlogP = 3.3 |
| Quantified Difference | ΔXlogP = +0.9 (27% increase relative to comparator) |
| Conditions | XlogP algorithm (basechem.org / chem960.com computed values) |
Why This Matters
Procurement of the non-fluorinated analog for CNS or intracellular target programs will yield systematically lower membrane permeability, confounding SAR interpretation and potentially leading to false-negative results in phenotypic or target-based screens.
- [1] basechem.org. Chemical data for CAS 287952-08-3: XlogP 4.2, TPSA 38.8 Ų, H-bond acceptors 6. Available at: http://basechem.org/chemical/68480 (Accessed 2026-05-02). View Source
